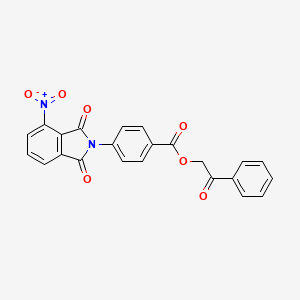![molecular formula C16H12N4O3 B11708136 N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(E)-(4-Nitrophenyl)methyliden]-1H-Indol-7-carbohydrazid ist eine Schiff’sche Base-Hydrazon-Verbindung. Schiff’sche Basen zeichnen sich durch das Vorhandensein einer C=N-Bindung aus, und Hydrazon sind eine Unterklasse der Schiff’schen Basen, die durch die Reaktion von Hydraziden mit Aldehyden oder Ketonen gebildet werden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(E)-(4-Nitrophenyl)methyliden]-1H-Indol-7-carbohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 4-Nitrobenzaldehyd und 1H-Indol-7-carbohydrazid. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des Schiff’schen Base-Hydrazons zu fördern, und das Produkt wird dann durch Filtration und Umkristallisation isoliert .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, sowie die Implementierung effizienter Reinigungsverfahren wie Umkristallisation oder Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
N’-(E)-(4-Nitrophenyl)methyliden]-1H-Indol-7-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die C=N-Bindung kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: Die Nitrogruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Umwandlung der Nitrogruppe in eine Nitroso- oder Aminogruppe.
Reduktion: Bildung des entsprechenden Amins.
Substitution: Einführung verschiedener Substituenten an der Nitroposition.
Wissenschaftliche Forschungsanwendungen
N’-(E)-(4-Nitrophenyl)methyliden]-1H-Indol-7-carbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.
Biologie: Untersucht für sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Für seine pharmakologischen Eigenschaften untersucht, einschließlich antimikrobieller und Antikrebsaktivität.
Wirkmechanismus
Der Wirkmechanismus von N’-(E)-(4-Nitrophenyl)methyliden]-1H-Indol-7-carbohydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Beispielsweise kann es als Enzyminhibitor an die aktive Stelle des Enzyms binden und so die Substratbindung und die anschließende katalytische Aktivität verhindern. Die Nitrogruppe und die Indol-Einheit spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The C=N bond can be reduced to form the corresponding amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents at the nitro position.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and the indole moiety play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-(E)-(2,5-Dimethoxyphenyl)methyliden]biphenyl-4-carbohydrazid
- N’-(E)-(4-Fluorphenyl)methyliden]biphenyl-4-carbohydrazid
Einzigartigkeit
N’-(E)-(4-Nitrophenyl)methyliden]-1H-Indol-7-carbohydrazid ist aufgrund des Vorhandenseins sowohl der Nitrogruppe als auch der Indol-Einheit einzigartig. Die Nitrogruppe verstärkt ihre Reaktivität und ihr Potenzial für verschiedene chemische Umwandlungen, während die Indol-Einheit zu ihrer biologischen Aktivität und Bindungswechselwirkungen mit molekularen Zielstrukturen beiträgt .
Eigenschaften
Molekularformel |
C16H12N4O3 |
|---|---|
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C16H12N4O3/c21-16(14-3-1-2-12-8-9-17-15(12)14)19-18-10-11-4-6-13(7-5-11)20(22)23/h1-10,17H,(H,19,21)/b18-10+ |
InChI-Schlüssel |
HOCVLMLSRSMKIY-VCHYOVAHSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])NC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC=C2 |
Löslichkeit |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


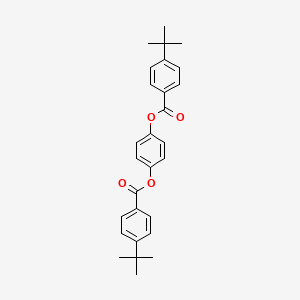
![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
![(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B11708083.png)
![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)
![2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11708085.png)
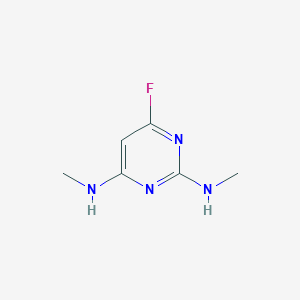
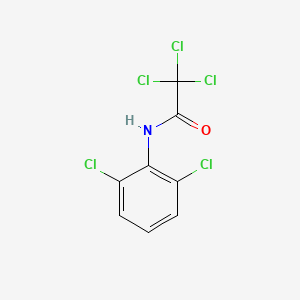
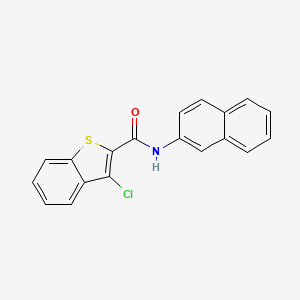
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)


